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Introduction
Valopicitabine Dihydrochloride (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine.[1][2] Developed as a potentia

polymerase.[1][3] Despite showing promise in early clinical trials, the development of Valopicitabine was ultimately discontinued due to adverse toxico

the known preclinical toxicology of Valopicitabine Dihydrochloride, drawing from available data and outlining standard toxicological assessment pro

Mechanism of Action
Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[6] After oral administration, it is readily absorbed and metabolized to its active form, 2'-C-m

triphosphate form acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA chain elongation and subseque
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### General Toxicology While specific quantitative data from comprehensive preclinical toxicology studies on V

gastrointestinal side effects were dose-limiting. #### Acute and Repeat-Dose Toxicity Standard preclinical tox

rodent species to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL)

gastrointestinal toxicity that ultimately led to its discontinuation. **Table 1: Summary of General Toxicology
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| | --------------------------- | ------- | ------------------------------------------------------------- | -

adverse events (nausea, vomiting, loose stools). | | #### Experimental Protocol: Repeat-Dose Toxicity Study (G

Selection:** Two species are typically used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., B

specified duration (e.g., 28 or 90 days) via a clinically relevant route (oral for Valopicitabine). 3. **Dose 

and a high-dose group. 4. **Monitoring:** Animals are monitored for clinical signs of toxicity, body weight ch

collected at specified intervals for hematology, clinical chemistry, and urinalysis. 6. **Necropsy and Histopa

weighed and examined microscopically for any pathological changes.
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Figure 2: General workflow for a repeat-dose toxicity study.

Genetic Toxicology

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause gene

underwent a full battery of genotoxicity tests.

Table 2: Standard Genetic Toxicology Assays

Assay Type Purpose

Bacterial Reverse Mutation (Ames) Test Detects gene muta

In vitro Chromosomal Aberration Assay Evaluates the pot

In vivo Micronucleus Test Assesses chromoso

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fra

Exposure: The tester strains are exposed to various concentrations of the test article.

Scoring: The number of revertant colonies (bacteria that have regained their ability to grow on a selective 

control indicates a mutagenic potential.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigeni

it is unlikely that long-term carcinogenicity studies were completed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology (DART) studies are performed to evaluate the potential effects of a 

There is no publicly available information on the reproductive and developmental toxicology of Valopicitabine

Table 3: Standard Reproductive and Developmental Toxicology Studies
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Study Type Assesses

Fertility and Early Embryonic Development Effects on male a

Embryo-Fetal Development Potential for ter

Pre- and Postnatal Development Effects on the of

Experimental Protocol: Embryo-Fetal Development Study (General)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus fo

Species Selection: Typically conducted in two species, one of which is a non-rodent (e.g., rat and rabbit).

Dosing Period: The drug is administered daily during the period of organogenesis.

Maternal Evaluation: Pregnant females are monitored for clinical signs, body weight, and food consumption.

Fetal Evaluation: Near term, the uterus is examined for the number of live and dead fetuses, resorptions, an

malformations.
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### Conclusion The preclinical toxicological profile of Valopicitabine Dihydrochloride is primarily characteri

(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-

redirect%2FAUZIYQEDGm0mU0LKy3q1BWT6BVNBcb6sacGH5eF416p8j0hEphLNnnm8dhp_dRHHvhgIj4HodfcwxxDuWMpnZoLXs93UHDbjoXv

77qqY6DnvdlSBvNMZBIgy2cgDHslL2T-TwC0Vzq5DYDBYyyUhssir8mTFO724BehwIWJEQlbh4z5pmJpf2UtHcdnCBMw%3D%3D)][[8](https
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from non-clinical studies are not publicly available, the nature of the adverse events was significant enough 

information and outlines the standard preclinical safety assessments that would have been conducted. For resea

the importance of a thorough early-stage toxicological evaluation, with a particular focus on gastrointestinal
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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